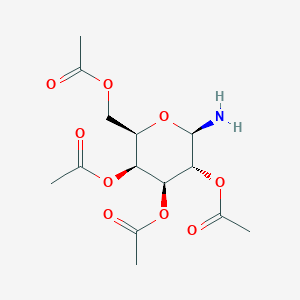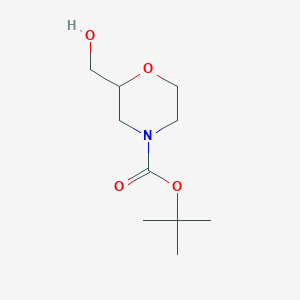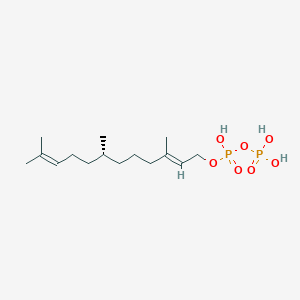
6,7-Dihydrofarnesyl pyrophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydrofarnesyl pyrophosphate (DHFP) is a key intermediate in the biosynthesis of isoprenoids, which are essential for a wide range of biological processes. DHFP is synthesized in the mevalonate pathway, which is a metabolic pathway that produces isoprenoids in all organisms. DHFP is an important molecule in the isoprenoid biosynthesis pathway, and its synthesis and function have been extensively studied in recent years.
Wirkmechanismus
6,7-Dihydrofarnesyl pyrophosphate is a key intermediate in the biosynthesis of isoprenoids, which are essential for a wide range of biological processes. 6,7-Dihydrofarnesyl pyrophosphate is synthesized in the mevalonate pathway, which is a metabolic pathway that produces isoprenoids in all organisms. 6,7-Dihydrofarnesyl pyrophosphate is an important molecule in the isoprenoid biosynthesis pathway, and its synthesis and function have been extensively studied in recent years.
Biochemische Und Physiologische Effekte
6,7-Dihydrofarnesyl pyrophosphate is an important molecule in the isoprenoid biosynthesis pathway, and its synthesis and function have been extensively studied in recent years. 6,7-Dihydrofarnesyl pyrophosphate is involved in the synthesis of many important molecules, including cholesterol, steroid hormones, and vitamin E. 6,7-Dihydrofarnesyl pyrophosphate has also been studied for its potential use in the development of new drugs and therapies.
Vorteile Und Einschränkungen Für Laborexperimente
6,7-Dihydrofarnesyl pyrophosphate has been extensively studied for its role in the biosynthesis of isoprenoids, which are essential for a wide range of biological processes. 6,7-Dihydrofarnesyl pyrophosphate has also been studied for its potential use in the development of new drugs and therapies. However, the use of 6,7-Dihydrofarnesyl pyrophosphate in lab experiments has some limitations, including the difficulty of synthesizing 6,7-Dihydrofarnesyl pyrophosphate in large quantities and the potential toxicity of 6,7-Dihydrofarnesyl pyrophosphate to cells and organisms.
Zukünftige Richtungen
There are many potential future directions for research on 6,7-Dihydrofarnesyl pyrophosphate. One area of research is the development of new drugs and therapies that target the isoprenoid biosynthesis pathway. 6,7-Dihydrofarnesyl pyrophosphate may also be useful in the development of new biomaterials and in the production of biofuels. Additionally, research on 6,7-Dihydrofarnesyl pyrophosphate may lead to a better understanding of the role of isoprenoids in biological processes and the development of new treatments for diseases associated with isoprenoid metabolism.
Synthesemethoden
6,7-Dihydrofarnesyl pyrophosphate is synthesized by the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) in the presence of the enzyme farnesyl pyrophosphate synthase (FPPS). This reaction produces geranyl pyrophosphate (GPP), which is then converted to 6,7-Dihydrofarnesyl pyrophosphate by the action of the enzyme geranylgeranyl pyrophosphate synthase (GGPPS).
Wissenschaftliche Forschungsanwendungen
6,7-Dihydrofarnesyl pyrophosphate has been extensively studied for its role in the biosynthesis of isoprenoids, which are essential for a wide range of biological processes. Isoprenoids are involved in the synthesis of many important molecules, including cholesterol, steroid hormones, and vitamin E. 6,7-Dihydrofarnesyl pyrophosphate has also been studied for its potential use in the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
127231-62-3 |
|---|---|
Produktname |
6,7-Dihydrofarnesyl pyrophosphate |
Molekularformel |
C15H30O7P2 |
Molekulargewicht |
384.34 g/mol |
IUPAC-Name |
phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate |
InChI |
InChI=1S/C15H30O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,11,14H,5-6,8-10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b15-11+/t14-/m0/s1 |
InChI-Schlüssel |
DJYAAXRYOPSPFW-AYYGCFCKSA-N |
Isomerische SMILES |
C[C@H](CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)CCC=C(C)C |
SMILES |
CC(CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)CCC=C(C)C |
Kanonische SMILES |
CC(CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)CCC=C(C)C |
Synonyme |
6,7-dihydrofarnesyl pyrophosphate 6,7-dihydrofarnesyl pyrophosphate, ((7S)-trans) isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B142165.png)
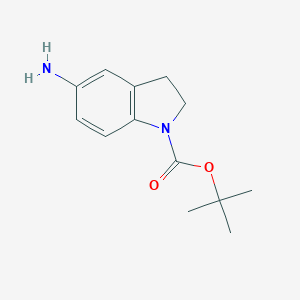
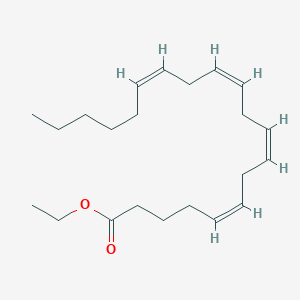
![1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene](/img/structure/B142180.png)
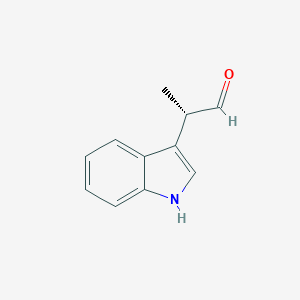
![4-[(tert-Butyldimethylsilyl)oxy]butan-2-one](/img/structure/B142182.png)
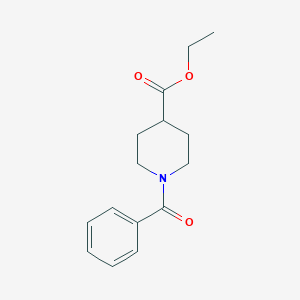
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B142186.png)

